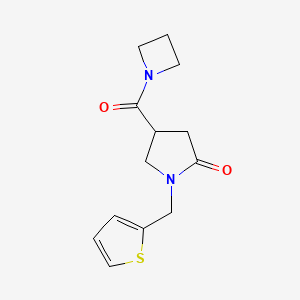
4-(Azetidine-1-carbonyl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azetidine-1-carbonyl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one, also known as ATPO, is a chemical compound that has been widely studied in the field of neuroscience. It is a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which is involved in various physiological and pathological processes in the brain.
Mécanisme D'action
4-(Azetidine-1-carbonyl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one acts as a positive allosteric modulator of mGluR5, which means that it enhances the receptor's response to glutamate, the endogenous ligand. Specifically, this compound binds to a site on the receptor that is distinct from the glutamate binding site, and induces a conformational change that increases the receptor's affinity for glutamate and its coupling to downstream signaling pathways. This leads to the activation of various intracellular signaling cascades, such as the phospholipase C (PLC)-protein kinase C (PKC) pathway, the extracellular signal-regulated kinase (ERK) pathway, and the mammalian target of rapamycin (mTOR) pathway.
Biochemical and Physiological Effects:
The activation of mGluR5 by this compound has been shown to have various biochemical and physiological effects in the brain. For example, it can enhance the release of the neurotransmitter glutamate, which is involved in synaptic plasticity and learning and memory. It can also modulate the release of other neurotransmitters, such as dopamine and GABA, which are involved in reward and addiction. Additionally, it can increase the expression of various synaptic proteins, such as PSD-95 and Shank, which are important for the formation and maintenance of synapses.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Azetidine-1-carbonyl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one has several advantages for lab experiments, such as its high potency and selectivity for mGluR5, its ability to penetrate the blood-brain barrier, and its lack of toxicity at therapeutic doses. However, it also has some limitations, such as its short half-life in vivo, its potential for off-target effects on other receptors, and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on 4-(Azetidine-1-carbonyl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one and its potential therapeutic applications. One direction is to investigate its effects on other neurological disorders, such as Parkinson's disease, Alzheimer's disease, and traumatic brain injury. Another direction is to explore its synergistic effects with other drugs or therapies, such as cognitive-behavioral therapy or deep brain stimulation. Additionally, there is a need to develop more potent and selective modulators of mGluR5, as well as to elucidate the precise mechanisms underlying the receptor's signaling and regulation.
Méthodes De Synthèse
The synthesis of 4-(Azetidine-1-carbonyl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one involves the reaction of 2-thiophenemethanol with 1-benzyl-4-hydroxyazetidin-2-one, followed by the addition of pyrrolidine and subsequent cyclization to form the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature and time, the choice of solvents, and the purity of the starting materials.
Applications De Recherche Scientifique
4-(Azetidine-1-carbonyl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one has been extensively studied as a potential therapeutic agent for various neurological disorders, including autism spectrum disorders, fragile X syndrome, schizophrenia, and addiction. It has been shown to enhance the function of mGluR5, which is involved in the regulation of synaptic plasticity, learning and memory, and neuronal excitability. This compound can also modulate the release of neurotransmitters such as glutamate, dopamine, and GABA, which are implicated in the pathophysiology of these disorders.
Propriétés
IUPAC Name |
4-(azetidine-1-carbonyl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c16-12-7-10(13(17)14-4-2-5-14)8-15(12)9-11-3-1-6-18-11/h1,3,6,10H,2,4-5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAPOJKAHRJKJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2CC(=O)N(C2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

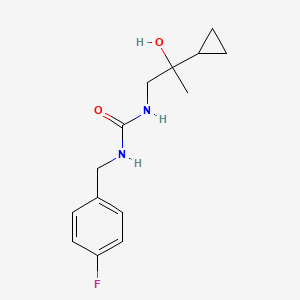
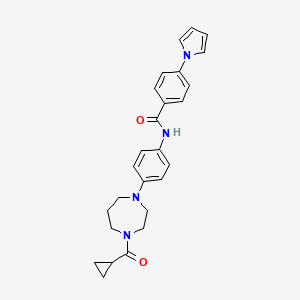
![4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine](/img/structure/B2577823.png)
![[4-(3-Methylimidazo[4,5-b]pyridin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2577827.png)

![1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B2577829.png)


![{8-Oxaspiro[4.5]decan-1-yl}methanamine](/img/structure/B2577833.png)
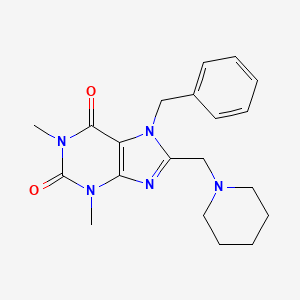
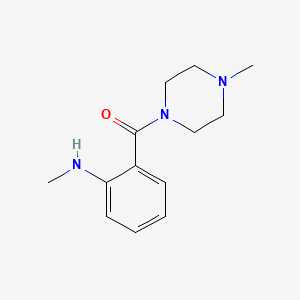
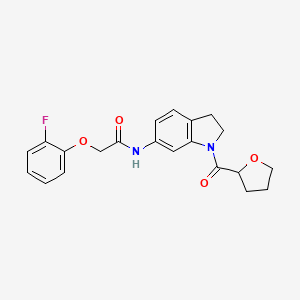
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2577840.png)
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2577841.png)